ethyl 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of ethyl 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using chlorophenyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate leaving group on the triazole ring.
Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, potentially leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Ethyl 4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds:
Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate: This compound features a pyridine ring instead of a triazole ring, which may alter its chemical reactivity and biological activity.
Methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: The presence of a methoxy group and a methyl ester instead of an ethyl ester can influence the compound’s solubility and pharmacokinetic properties.
Ethyl 2-[({[5-(1-(4-methylphenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-4-carboxylate: The inclusion of a thiazole ring introduces additional heteroatoms, potentially enhancing the compound’s biological activity.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-3-28-19(27)14-6-10-16(11-7-14)22-17(26)12-29-20-24-23-18(25(20)2)13-4-8-15(21)9-5-13/h4-11H,3,12H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKQUOJDCAIQNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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